physicochemical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
physicochemical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Introduction
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a high-value chiral building block pivotal in the landscape of pharmaceutical and fine chemical synthesis. Its trifunctional nature, comprising a primary alcohol, a Boc-protected amine, and a benzyl ether, offers a versatile platform for the construction of complex molecular architectures. The precise stereochemistry at the C2 position, designated as (R), makes it an essential synthon for enantioselective synthesis, where biological activity is critically dependent on the three-dimensional arrangement of atoms.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's properties, offering field-proven insights into its characterization, handling, and application. The protocols and data presented herein are designed to form a self-validating system, ensuring that researchers can confidently verify the quality and identity of this critical reagent.
Section 1: Chemical Identity and Structural Analysis
A precise understanding of the molecule's identity is the foundation of its effective use. The structural features of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol are directly responsible for its unique chemical behavior and utility.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol | [1] |
| CAS Number | 127559-33-5 | [1][2] |
| Molecular Formula | C₁₅H₂₃NO₄ | [1][2] |
| Molecular Weight | 281.35 g/mol | [1][2] |
| InChI Key | MSIDLARYVJJEQY-CYBMUJFWSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCOCc1ccccc1 | [1] |
| Typical Purity | ≥98% |[1] |
Core Structural Features
The molecule's utility is derived from its three key functional groups:
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The (R)-Chiral Center: The stereochemistry at the second carbon is paramount. This specific configuration is often required for selective binding to biological targets such as enzymes or receptors.
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The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its steric bulk prevents the nucleophilic amine from participating in unwanted side reactions. Crucially, it can be removed under specific, often mild acidic conditions, allowing for subsequent synthetic transformations at that site.
-
The Primary Hydroxyl Group: The -CH₂OH moiety is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a key point for molecular elaboration.
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The Benzyl Ether: The benzyl group serves as a protecting group for the C3 hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.
Section 2: Core Physicochemical Properties
The physical properties of the compound dictate its handling, purification, and reaction conditions. All quantitative data are summarized in the table below, followed by an expert discussion.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance & Causality |
|---|---|---|
| Appearance | White to off-white solid powder | Indicates a crystalline, pure solid state at room temperature.[3] |
| Melting Point | 66-69 °C (lit.) | A narrow melting range is a primary indicator of high purity.[3] |
| Optical Rotation | [α]²⁰/D +14° (c=1 in chloroform) | Confirms the (R)-enantiomer and its enantiomeric excess. The positive sign indicates dextrorotation. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | The nonpolar benzyl and Boc groups dominate, ensuring good solubility in common organic solvents.[3] |
| Boiling Point | 443.1 ± 40.0 °C (Predicted) | High boiling point reflects the molecular weight and hydrogen bonding capability.[3] |
| pKa | 11.58 ± 0.46 (Predicted) | Refers to the acidity of the N-H proton; relevant for understanding reactivity under basic conditions.[3] |
Solubility Profile: A Causal Analysis
The solubility of this compound is a direct consequence of its structure. The large, nonpolar surface area contributed by the phenyl ring of the benzyl group and the tert-butyl group of the Boc protecting group dictates its high solubility in chlorinated solvents (dichloromethane, chloroform) and esters (ethyl acetate).[3] While the molecule possesses hydrogen bond donors (N-H) and acceptors (O-H, C=O), these are insufficient to render it soluble in water. However, they do allow for solubility in polar aprotic solvents like DMSO and acetone.[3]
-
Expert Insight: When choosing a solvent system for chromatography, this solubility profile suggests that gradients of ethyl acetate in hexanes or similar nonpolar systems will be highly effective for purification. For reaction chemistry, dichloromethane is an excellent choice due to its inertness and high solvating power for this reagent.
Section 3: Analytical and Spectroscopic Characterization
Verifying the identity and purity of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a non-negotiable step before its use in a synthetic workflow. A multi-technique approach ensures the highest confidence in the material's quality.
Workflow for Quality Control Verification
The following workflow represents a robust, self-validating system for the analytical confirmation of the compound's identity and purity.
Caption: Logical workflow for the quality control and release of the title compound.
Predicted Spectroscopic Signatures
While raw spectra should always be acquired, a senior scientist must know what to expect. This predictive analysis serves as a benchmark for data interpretation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals include:
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.0 ppm (broad singlet, 1H): N-H proton of the Boc-carbamate.
-
~4.5 ppm (singlet, 2H): -O-CH₂-Ph protons of the benzyl group.
-
~3.5-3.8 ppm (multiplet, 5H): Protons on the propanol backbone (-CH₂OH, -CH(NHBoc)-, -CH₂OBn).
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. The large integration value of this singlet is a hallmark of a Boc-protected compound.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for rapid confirmation of functional groups.
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.
-
~3350 cm⁻¹ (sharp): N-H stretch from the carbamate.
-
~3050 cm⁻¹: Aromatic C-H stretches.
-
~2900-2980 cm⁻¹: Aliphatic C-H stretches.
-
~1680-1700 cm⁻¹ (strong): The C=O stretch of the Boc group is a highly characteristic and intense peak.[4]
-
~1160 cm⁻¹ (strong): C-O stretch associated with the carbamate and ether linkages.
-
Section 4: Safe Handling, Storage, and Synthetic Considerations
Proper handling and storage are crucial for maintaining the compound's purity and ensuring laboratory safety.
Storage and Stability
-
Recommended Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3]
-
Causality: Although the compound is a combustible solid, it is generally stable. The primary reason for refrigerated and inert storage is to prevent slow degradation via atmospheric moisture or oxidation, thereby preserving its high purity over long-term storage.
Hazard Evaluation and Personal Protective Equipment (PPE)
While this Boc-protected compound is not classified as a hazardous substance, this low-risk profile is entirely dependent on the presence of the Boc group.[5] The corresponding free amine, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is classified as a corrosive material that can cause severe skin burns and eye damage.[6]
-
Expert Insight & Safety Protocol: This presents a critical, field-relevant safety consideration. The deprotection step to remove the Boc group is a transformation that significantly increases the hazard profile of the material in the reaction flask.
-
Handling the Starting Material: When handling the title compound, standard PPE (lab coat, gloves, safety glasses) is sufficient.
-
During Deprotection: When setting up a reaction to remove the Boc group (e.g., with trifluoroacetic acid), all personnel must upgrade their PPE. This includes using a chemical fume hood, wearing acid-resistant gloves, and having a face shield in addition to safety glasses.
-
Post-Deprotection Workup: The resulting free amine must be handled as a corrosive substance throughout the workup and any subsequent steps.
-
Key Synthetic Transformations
The compound's value lies in its predictable reactivity, enabling complex molecular design.
Caption: Key synthetic pathways enabled by the functional groups of the title compound.
Conclusion
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is more than just a chemical; it is a precision tool for the construction of enantiomerically pure molecules. Its well-defined physicochemical properties—a sharp melting point, characteristic optical rotation, and predictable spectroscopic signatures—provide a robust framework for quality assurance. A thorough understanding of its structure not only explains its solubility and stability but also illuminates its synthetic potential and the critical safety considerations associated with its use, particularly during deprotection steps. By adhering to the analytical workflows and handling protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance the frontiers of drug discovery and chemical synthesis.
References
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Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]
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MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
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MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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National Center for Biotechnology Information. 3-(Benzylamino)propanol | C10H15NO - PubChem. [Link]
- Google Patents. A kind of method for preparing (R)-3-aminobutanol.
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PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
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Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
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